3-Phenylthieno[2,3-b]pyrrolizin-8-one
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Overview
Description
3-Phenylthieno[2,3-b]pyrrolizin-8-one is a heterocyclic compound that belongs to the class of thienopyrrolizines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[2,3-b]pyrrolizinone core with a phenyl group attached at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylthieno[2,3-b]pyrrolizin-8-one typically involves the aromatization of 2-hydroxypyrrolo[1,2-a]thieno[3,2-e][1,4]diazepines. This process can be achieved using thionyl chloride as a reagent . The reaction conditions generally require the use of common chemicals and solvents such as those available from Sigma-Aldrich or Acros-Organics .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-Phenylthieno[2,3-b]pyrrolizin-8-one undergoes various chemical reactions, including:
Electrophilic Addition: For example, the reaction with dry hydrogen chloride to form a 1-chloro-1,2-dihydro derivative.
Nucleophilic Substitution: The halogen in the 1-chloro-1,2-dihydro derivative can be displaced by O-nucleophiles to form different products.
Bromination: Bromination using N-bromosuccinimide in the presence of nucleophiles or under free radical conditions.
Formylation: Vilsmeier formylation to produce various formylated products.
Common Reagents and Conditions
Thionyl Chloride: Used for aromatization reactions.
Dry Hydrogen Chloride: Used for electrophilic addition reactions.
N-Bromosuccinimide: Used for bromination reactions.
Vilsmeier Reagent: Used for formylation reactions.
Major Products
1-Chloro-1,2-dihydro Derivative: Formed from electrophilic addition.
Various Formylated Products: Formed from Vilsmeier formylation.
Scientific Research Applications
3-Phenylthieno[2,3-b]pyrrolizin-8-one has several scientific research applications:
Antitumor Activity: It has been evaluated for its antiproliferative activity against leukemia cell lines.
Antitubulin Agents: It has shown potential as an antitubulin agent, interfering with the dynamic assembly of tubulin and preventing the formation of microtubules.
Protein Kinase Inhibition: It has been identified as a moderate inhibitor of protein kinases such as CDK1/cyclin B and GSK-3.
Mechanism of Action
The mechanism of action of 3-Phenylthieno[2,3-b]pyrrolizin-8-one involves its interaction with molecular targets such as tubulin and protein kinases. As an antitubulin agent, it interferes with the dynamic assembly of tubulin, preventing the formation of microtubules essential for cellular integrity and cell division . Additionally, it acts as an inhibitor of protein kinases, which play crucial roles in cell cycle regulation and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Phenylthieno[2,3-b]pyridines: These compounds are selective inhibitors of plasmodial glycogen synthase kinase-3 and have antiplasmodial activity.
Thieno[3,4-b]pyrrolizines: These compounds have been tested against protein kinases and have shown moderate inhibitory activity.
Uniqueness
3-Phenylthieno[2,3-b]pyrrolizin-8-one is unique due to its specific structure and the presence of a phenyl group at the 3-position, which contributes to its distinct biological activities and potential applications in medicinal chemistry. Its ability to act as both an antitubulin agent and a protein kinase inhibitor highlights its versatility and potential for therapeutic development.
Properties
CAS No. |
156274-15-6 |
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Molecular Formula |
C15H9NOS |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
3-phenylthieno[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C15H9NOS/c17-14-12-7-4-8-16(12)13-11(9-18-15(13)14)10-5-2-1-3-6-10/h1-9H |
InChI Key |
YYQSSUSYLXBUIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N4C=CC=C4C3=O |
Origin of Product |
United States |
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